molecular formula C15H14N2O4 B13137645 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione

1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione

Katalognummer: B13137645
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: OCZQAHPMYJWZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[3-(1H-Indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic derivative of the pyrrolidine-2,5-dione (succinimide) scaffold, functionalized with a 3-(1H-indol-3-yl)propanoyl group. This compound was designed as a multi-target ligand for central nervous system (CNS) disorders, particularly depression, by targeting serotonin (5-HT1A) and dopamine (D2) receptors while inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Its structural core, the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione moiety, is critical for binding to monoaminergic targets, as demonstrated in receptor affinity assays .

Eigenschaften

Molekularformel

C15H14N2O4

Molekulargewicht

286.28 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C15H14N2O4/c18-13-6-7-14(19)17(13)21-15(20)8-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2

InChI-Schlüssel

OCZQAHPMYJWZAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Maleimide and Indole Condensation

One of the most established routes involves the condensation of indole derivatives with maleimide compounds, which forms the core pyrrolidine-2,5-dione structure fused with the indole moiety.

Reaction Conditions:

  • Reactants: Indole (6a) and maleimide (63)
  • Solvent: Acetic acid
  • Atmosphere: Inert nitrogen
  • Temperature: Reflux
  • Duration: 48 hours

Procedure:

  • Dissolve indole (10 mmol) and maleimide (30 mmol) in acetic acid (50 mL)
  • Reflux under nitrogen atmosphere for 48 hours, monitoring progress via thin-layer chromatography
  • Concentrate the mixture using rotary evaporation
  • Extract the product with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acids
  • Purify via recrystallization or chromatography

Yield:

  • Approximately 89% yield of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione

Reference:

  • This method is adapted from multiple literature sources, including chemical synthesis reports and patents, notably from ChemicalBook and PubMed studies.

Functionalization with Propanoyl Oxy Group

The key challenge in synthesizing 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is the selective esterification of the pyrrolidine-2,5-dione core with a 3-(1H-indol-3-yl)propanoyl group.

Esterification via Activation of the Carboxylic Acid

Method:

  • Synthesize the 3-(1H-indol-3-yl)propanoyl chloride or acid chloride derivative as an activated intermediate.
  • React the acid chloride with the hydroxyl group of the pyrrolidine-2,5-dione under basic conditions (e.g., pyridine or triethylamine) to form the ester linkage.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Duration: 2-4 hours

Procedure:

  • Prepare the acid chloride from 3-(1H-indol-3-yl)propanoic acid using thionyl chloride or oxalyl chloride
  • Add the acid chloride dropwise to a solution of pyrrolidine-2,5-dione in dry solvent with a base
  • Stir and monitor via TLC
  • Purify by chromatography

Alternative Approach: Carbodiimide-Mediated Coupling

Method:

  • Use coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP)
  • React 3-(1H-indol-3-yl)propanoic acid with pyrrolidine-2,5-dione hydroxyl group

Reaction Conditions:

  • Solvent: Dimethylformamide or dichloromethane
  • Temperature: Room temperature
  • Duration: 12-24 hours

Outcome:

  • Formation of the ester linkage with high selectivity and yield

Summary of Preparation Methods

Method Reactants Key Reagents Solvent Conditions Advantages Limitations
Condensation of Indole and Maleimide Indole, Maleimide Acetic acid Reflux, inert atmosphere 48 hours Direct core synthesis Requires purification
Acid chloride coupling 3-(1H-indol-3-yl)propanoic acid, Pyrrolidine-2,5-dione Thionyl chloride, DCC Dichloromethane Room temp High efficiency Multiple steps
Carbodiimide-mediated esterification 3-(1H-indol-3-yl)propanoic acid DCC or EDC, DMAP Dimethylformamide Room temp Mild conditions Possible side reactions

Data Tables

Table 1: Comparison of Synthetic Methods

Method Reactants Conditions Yield Purification Notes
Maleimide-Indole Condensation Indole + Maleimide Reflux in acetic acid ~89% Recrystallization Core scaffold synthesis
Acid chloride coupling Acid chloride + Pyrrolidine-2,5-dione Room temp, DCM 75-85% Chromatography Ester formation
Carbodiimide coupling Acid + Pyrrolidine-2,5-dione Room temp, DMF 80-90% Chromatography Mild, selective

Analyse Chemischer Reaktionen

1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including mood regulation and anxiolytic properties .

Vergleich Mit ähnlichen Verbindungen

Key Data Tables

Table 1: Receptor Binding Profiles of CNS-Targeted Analogs

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) SERT (Ki, nM) NET (Ki, nM) DAT (Inhibition/ Ki, nM)
Parent Compound* 3.2–9.2 40–167 9.2–47.0 40–167 43–288
Compound 31 3.2 N/A N/A N/A N/A
Vigabatrin (Ref) N/A N/A N/A N/A IC₅₀ = 100.5–160.4 µM

*Data aggregated from compounds 4, 11, and related derivatives .

Table 2: Structural Modifications and Therapeutic Outcomes

Compound Class Structural Feature Primary Target Therapeutic Application
7-Azaindole Derivatives 7-Azaindole substitution SERT/5-HT1A/D2 Depression
Piperidine Derivatives Piperidine ring 5-HT1A Depression
GABA-T Inhibitors Aryloxy substituents GABA-Transaminase Anticonvulsant
DSP Crosslinker Dithiodipropionate groups Bioconjugation Research Tools

Biologische Aktivität

1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to pyrrolidine derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and research findings.

Chemical Structure

The molecular formula of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is C12H12N2O3C_{12}H_{12}N_2O_3. The compound features an indole moiety linked to a pyrrolidine-2,5-dione structure, which is crucial for its biological activity.

Synthesis

The synthesis of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione often involves multi-step processes utilizing starting materials such as indole derivatives and pyrrolidine diones. One common synthetic route includes:

  • Formation of the Indole Derivative : Starting from indole and appropriate acylating agents.
  • Coupling Reaction : The indole derivative is then coupled with a pyrrolidine dione under specific conditions to yield the target compound.

Anticancer Properties

Research indicates that compounds related to 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione exhibit antiproliferative effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Studies have shown that derivatives demonstrate IC50 values ranging from 3.5 to 5.0 µM, indicating significant effectiveness in inhibiting cancer cell growth compared to standard chemotherapeutics like 5-fluorouracil and sunitinib .

The mechanism by which 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its biological effects may involve:

  • Modulation of Enzymatic Activity : It has been suggested that this compound can inhibit key enzymes involved in cancer progression, such as aromatase and cytochrome P450 isoenzymes .
  • Induction of Apoptosis : Evidence supports that the compound promotes apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Inhibition of Aromatase : A study demonstrated that pyrrolidine derivatives could inhibit human placental aromatase with IC50 values comparable to established inhibitors .
  • Anticonvulsant Activity : Some derivatives have shown potential anticonvulsant properties through modulation of neurotransmitter systems, indicating their versatility in therapeutic applications .

Comparative Analysis

A comparative analysis of the biological activity of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione with other related compounds reveals its unique profile:

CompoundBiological ActivityIC50 (µM)Reference
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dioneAntiproliferative4.375 - 5.014
AminoglutethimideAromatase Inhibitor20.0
KetoconazoleP450(17) Alpha Inhibitor12.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.